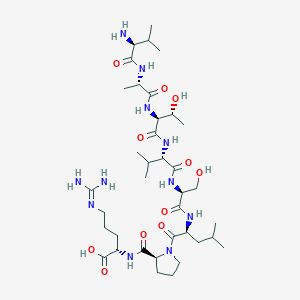

L-Valyl-L-alanyl-L-threonyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Description

This heptapeptide derivative features a unique sequence of hydrophobic (Val, Ala, Leu) and polar (Thr, Ser) amino acids, capped with a modified N~5~-(diaminomethylidene)-L-ornithine residue. While its exact biological role remains understudied, structural analogs suggest applications in enzyme inhibition or antimicrobial activity due to sequence-driven molecular interactions.

Properties

CAS No. |

838829-79-1 |

|---|---|

Molecular Formula |

C37H67N11O11 |

Molecular Weight |

842.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C37H67N11O11/c1-17(2)15-23(35(57)48-14-10-12-25(48)31(53)43-22(36(58)59)11-9-13-41-37(39)40)44-30(52)24(16-49)45-33(55)27(19(5)6)46-34(56)28(21(8)50)47-29(51)20(7)42-32(54)26(38)18(3)4/h17-28,49-50H,9-16,38H2,1-8H3,(H,42,54)(H,43,53)(H,44,52)(H,45,55)(H,46,56)(H,47,51)(H,58,59)(H4,39,40,41)/t20-,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

YZBHDCGEBGGVKA-XYIVDDOISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Biological Activity

L-Valyl-L-alanyl-L-threonyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 298.32 g/mol

- CAS Number : 622837-66-5

This peptide consists of multiple amino acids, including valine, alanine, threonine, serine, leucine, and proline, which contribute to its biological functions.

Biological Activity Overview

The biological activity of L-Valyl-L-alanyl-L-threonyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can be categorized into several key areas:

-

Antioxidant Activity :

- Peptides containing amino acids like valine and leucine have been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

- Neuroprotective Effects :

- Metabolic Regulation :

Study 1: Neuroprotective Effects in Liver Failure Models

A study investigated the effects of L-ornithine derivatives on rats with acute liver failure (ALF). The treatment with L-ornithine significantly reduced plasma ammonia levels and brain edema, leading to improved neurological outcomes. The infusion of L-ornithine resulted in a notable decrease in brain water content and delayed the onset of severe encephalopathy .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant potential of various peptides similar to L-Valyl-L-alanyl-L-threonyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine. Results indicated that these peptides could scavenge free radicals effectively, suggesting their use as dietary supplements for combating oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Scientific Research Applications

Structure

The compound's structure plays a crucial role in its biological functions. The diaminomethylidene group allows for enhanced interactions with target biomolecules through hydrogen bonding and electrostatic interactions.

Pharmacological Research

L-Valyl-L-alanyl-L-threonyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has been studied for its potential therapeutic effects in various diseases due to its ability to interact with specific receptors and enzymes.

- Anticancer Properties : Research indicates that this compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Studies suggest potential applications in neurodegenerative diseases, where it may protect neuronal cells from oxidative stress.

Biochemical Applications

The compound is utilized in biochemical assays to study protein interactions and signaling pathways.

- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzyme assays to elucidate the mechanism of action of various enzymes.

- Cell Signaling Pathways : Investigations into how this peptide influences cell signaling can provide insights into cellular responses to external stimuli.

Molecular Biology

In molecular biology, this peptide is used as a tool for studying gene expression and protein synthesis.

- Gene Delivery Systems : Its ability to form complexes with nucleic acids makes it a candidate for gene delivery applications.

- Peptide Synthesis : Employed in automated peptide synthesizers, it allows for the production of custom peptides for research purposes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of L-Valyl-L-alanyl-L-threonyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects of this peptide on cultured neuronal cells exposed to oxidative stress. The findings indicated that treatment with the peptide reduced cell death and maintained mitochondrial function, suggesting its utility in treating neurodegenerative disorders.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and analogs:

Key Observations:

- Charge Differences : The lysine/arginine-rich analogs (CAS 88171-14-6, 647838-54-8) exhibit strong cationic properties, enhancing solubility and membrane interaction, whereas the target compound’s hydrophobicity may favor lipid bilayer penetration .

- Sequence Length : Shorter peptides (e.g., CAS 809248-16-6) lack the structural complexity required for stable tertiary interactions, limiting their functional scope compared to the target .

Physicochemical Properties

- Solubility: The target compound’s hydrophobicity (Val, Ala, Leu) likely reduces aqueous solubility relative to lysine/arginine-rich analogs. However, the diaminomethylene group may mitigate this by introducing polar interactions .

- Stability : Methionine-containing analogs (e.g., CAS 652969-16-9 ) are prone to oxidation, whereas the target’s absence of sulfur residues improves oxidative stability.

- Molecular Weight : The target’s estimated ~830 Da places it in a mid-range size category, balancing bioavailability and binding specificity compared to bulkier analogs (>1000 Da) .

Research Implications and Gaps

- Functional Studies: Limited data exist on the target compound’s biological activity. Comparative studies with CAS 863033-53-8 could clarify the impact of dual vs. single diaminomethylene groups on metal chelation .

- Synthesis Challenges : The target’s length and modified ornithine residue pose synthesis hurdles compared to shorter, unmodified peptides (e.g., CAS 809248-16-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.